zinc;1-iodo-3-methanidylbenzene;bromide
Description
The compound zinc;1-iodo-3-methanidylbenzene;bromide is hypothesized to be an organozinc complex where zinc coordinates with a substituted benzene ligand (1-iodo-3-methylbenzene) and bromide as a counterion.
Properties
IUPAC Name |
zinc;1-iodo-3-methanidylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCZNZGZHLJILI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of zinc;1-iodo-3-methanidylbenzene;bromide typically involves the reaction of 3-iodobenzyl bromide with zinc in the presence of a suitable solvent. One common method is to dissolve 3-iodobenzyl bromide in anhydrous tetrahydrofuran (THF) and then add zinc dust. The reaction mixture is stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Zinc;1-iodo-3-methanidylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide or bromide group is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: It can be reduced to form the corresponding benzylzinc bromide, which is a useful intermediate in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives.
Scientific Research Applications
Zinc;1-iodo-3-methanidylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and intermediates.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of zinc;1-iodo-3-methanidylbenzene;bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound can coordinate with other molecules, facilitating the formation of new bonds. This coordination ability makes it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Characteristics:
- Structure : Likely involves a zinc center bound to the iodine and methyl-substituted benzene ring, with bromide balancing the charge.
- Synthesis: Similar zinc-aryl complexes are synthesized via transmetallation or direct reaction of zinc halides with organohalides under controlled conditions .
- Properties : Expected to share hygroscopicity and high solubility in polar solvents (e.g., THF, water) with other zinc halides like ZnBr₂, which forms acidic aqueous solutions .
Comparison with Similar Compounds
Zinc Halide Complexes with Aryl Ligands
Organozinc bromides with aromatic ligands exhibit distinct reactivity and stability profiles depending on substituents.
Halogen-Substituted Benzene Derivatives
Substituent position and halogen type significantly influence physical properties and applications.
- Reactivity: 1-Bromo-3-iodobenzene undergoes sequential cross-couplings (e.g., Sonogashira), whereas methyl-substituted analogs like 1-iodo-3-methylbenzene may favor single substitution due to steric blocking .
- Thermal Stability : Bromo-iodo benzenes decompose at high temperatures (>300°C), limiting their use in high-heat reactions .
Reactivity in Organometallic Reactions
Zinc mediates diverse transformations, but ligand structure dictates outcomes:
- Trifluoromethylation : CF₃Br reacts with zinc to generate trifluoromethylzinc intermediates, which add to carbonyl compounds but are inhibited by solvents like acetone .
- Cross-Coupling : Benzylzinc bromides participate efficiently in Pd-catalyzed couplings with bromoalkenes, whereas bulky aryl-zinc complexes (e.g., 1-iodo-3-methylbenzene-zinc) may require optimized catalysts .
Biological Activity
Overview of Zinc Compounds in Biological Activity
Zinc is an essential trace element that plays a critical role in various biological processes. It is involved in enzyme function, immune response, and cellular signaling. Compounds containing zinc often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Zinc;1-Iodo-3-Methanidylbenzene;Bromide: Structural Insights
This compound consists of:
- Zinc (Zn) : A pivotal metal in biological systems.
- 1-Iodo-3-methanidylbenzene : An aromatic compound that may influence the biological activity through its interaction with cellular receptors or enzymes.
- Bromide (Br) : Known for its potential antimicrobial properties.
1. Antimicrobial Activity
Zinc compounds have been extensively studied for their antimicrobial properties. The presence of halogens (like iodine and bromine) can enhance these effects:
- Mechanism : Zinc ions can disrupt bacterial cell membranes and inhibit the activity of key enzymes necessary for bacterial survival.
- Case Studies : Research has shown that zinc salts exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Zinc's role in cancer biology is multifaceted:
- Cell Proliferation : Zinc influences cell cycle regulation and apoptosis.
- Research Findings : Some studies indicate that zinc compounds can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.
3. Anti-inflammatory Effects
Zinc has been identified as a modulator of inflammatory responses:
- Cytokine Regulation : Zinc can influence the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Clinical Applications : Zinc supplementation has been explored in conditions characterized by chronic inflammation.
Data Table: Biological Activities of Zinc Compounds
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine production |
Research Findings and Case Studies
- Antimicrobial Study : A study demonstrated that zinc bromide showed significant inhibition against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Cancer Research : In vitro studies indicated that zinc compounds could inhibit the proliferation of breast cancer cells through apoptosis induction.
- Inflammatory Response : Clinical trials have suggested that zinc supplementation can reduce markers of inflammation in patients with chronic diseases.
Q & A
Q. Purity considerations :
- Use excess Zn to ensure complete bromine consumption .
- For solutions, avoid isolating solid ZnBr₂ due to hygroscopicity; instead, maintain solubility by adjusting stoichiometry (e.g., using ZnSO₄ + NaBr in cold water to precipitate Na₂SO₄) .
- Impurities like iron (from ZnSO₄) can be minimized via density-based concentration estimation and selective precipitation .
[Basic] How does the solubility of zinc bromide in aqueous and organic solvents vary with temperature, and what methodologies are used to determine this?
Answer:
- Aqueous solubility : ZnBr₂ exhibits high solubility (447 g/100 mL at 20°C), increasing with temperature (e.g., 311 g/100 mL at 0°C) . Density measurements (e.g., using a hydrometer) correlate with molarity for concentrated solutions .
- Organic solvents : ZnBr₂ forms solvates with diethyl ether (e.g., ZnBr₂·2(C₂H₅)₂O at -10°C to 35°C), confirmed via vapor pressure and solubility studies .
Methodologies : - Gravimetric analysis after solvent evaporation.
- Differential scanning calorimetry (DSC) to identify solvate phases .
[Advanced] In zinc-bromine battery research, how do impurities like iron affect electrolyte performance, and what purification methods are validated to mitigate these effects?
Answer:
- Impact of iron impurities : Fe²⁺/Fe³⁺ from ZnSO₄ precursors can catalyze parasitic reactions, reducing battery efficiency and cycle life .
- Mitigation strategies :
[Advanced] How does the use of zinc bromide in metal-organic frameworks (MOFs) influence the framework’s stability and ionic conductivity, and what synthetic parameters are critical?
Answer:
- Role of ZnBr₂ : Acts as a Lewis acid catalyst and structure-directing agent in ionothermal MOF synthesis. Example: Reaction with 1-alkyl-3-methylimidazolium bromide ionic liquids yields 3D frameworks (e.g., [EMI][Zn(BTC)]) with tunable porosity .
- Critical parameters :
- Ionic liquid choice : Alkyl chain length (ethyl to amyl) affects cation-framework interactions and stability .
- Temperature : Higher temperatures (≥100°C) favor crystalline phases.
- ZnBr₂ concentration : Excess ZnBr₂ disrupts coordination geometry, reducing conductivity.
[Advanced] What are the contradictions in reported data on zinc bromide’s environmental impact, and how can lifecycle analysis resolve these discrepancies?
Answer:
- Contradictions :
- Toxicity : Some studies label ZnBr₂ as "non-hazardous" , while others note aquatic toxicity (LC50 < 100 mg/L for fish) .
- Waste management : Organic sorbents reduce leaching in solidification (e.g., 1:6 waste-to-sorbent ratio in railcar disposal) , but long-term stability under groundwater exposure is debated.
- Resolution strategies :
[Basic] What spectroscopic or crystallographic techniques are most effective for characterizing zinc bromide’s structural properties?
Answer:
- X-ray diffraction (XRD) : Resolves crystal structure (e.g., monoclinic P2₁/c space group) and hydrates (e.g., ZnBr₂·2H₂O) .
- FT-IR spectroscopy : Identifies Br⁻ vibrational modes (~200 cm⁻¹) and Zn-Br bonding .
- NMR : ⁶⁷Zn NMR quantifies coordination environment changes in solvates .
[Basic] What are the optimal reaction conditions for synthesizing 1-bromo-3-iodobenzene, and how do stoichiometric ratios affect halogen exchange efficiency?
Answer:
- Synthesis : Typically via Ullmann coupling or halogen exchange (e.g., Br⁻ substitution on iodobenzene derivatives) .
- Conditions :
- Use CuI as a catalyst in DMF at 80–100°C for cross-coupling .
- Maintain a 1:1.2 molar ratio of bromine to iodobenzene to minimize di-substitution .
- Efficiency : Excess Br₂ reduces yield due to competing electrophilic substitution; monitored via GC-MS .
[Advanced] How does the steric and electronic effects of 1-bromo-3-iodobenzene influence its reactivity in cross-coupling reactions compared to other dihalobenzenes?
Answer:
- Steric effects : The meta-substitution pattern reduces steric hindrance, favoring Suzuki-Miyaura coupling at the iodine site (higher electronegativity) .
- Electronic effects : The electron-withdrawing Br group activates the aryl iodide for oxidative addition to Pd(0) catalysts.
- Comparative reactivity :
- 1-Bromo-3-iodobenzene shows faster coupling rates than 1,2-dibromobenzene due to lower activation energy .
- Selectivity controlled by ligand choice (e.g., PPh₃ vs. XPhos) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
